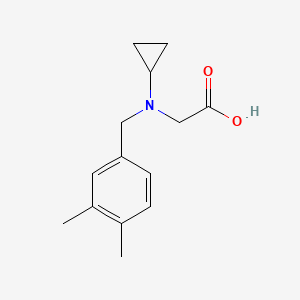
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride in the presence of a base, followed by the addition of glycine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by custom synthesis . The compound is then purified and packaged for research use .
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropyl and benzyl groups on biological systems.
Medicine: Investigating potential therapeutic applications, although it is not used in clinical settings.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Cyclopropyl-3,4-dimethylbenzylamine hydrochloride: Similar structure but different functional groups.
n-(3,4-Dimethylbenzyl)cyclopropylamine: Another related compound with similar properties.
Uniqueness
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is unique due to its specific combination of cyclopropyl and benzyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for research purposes .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-[cyclopropyl-[(3,4-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15(9-14(16)17)13-5-6-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) |
Clé InChI |
YEBIGLDDRGQWHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN(CC(=O)O)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















